molecular formula C19H19N3O5 B3000099 ethyl cyano[1-(4-methoxy-2-nitrophenyl)-2,6-dimethylpyridin-4(1H)-ylidene]acetate CAS No. 610757-38-5

ethyl cyano[1-(4-methoxy-2-nitrophenyl)-2,6-dimethylpyridin-4(1H)-ylidene]acetate

Cat. No.: B3000099
CAS No.: 610757-38-5
M. Wt: 369.377
InChI Key: NGOSEVLXLAPQBX-UHFFFAOYSA-N
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Description

Ethyl cyano[1-(4-methoxy-2-nitrophenyl)-2,6-dimethylpyridin-4(1H)-ylidene]acetate is a 1,4-dihydropyridine derivative characterized by a pyridine core substituted with a 4-methoxy-2-nitrophenyl group at the 1-position and methyl groups at the 2- and 6-positions. This compound shares structural similarities with other dihydropyridine derivatives studied for their solid-state optical behaviors and biological activities .

Properties

IUPAC Name

ethyl 2-cyano-2-[1-(4-methoxy-2-nitrophenyl)-2,6-dimethylpyridin-4-ylidene]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O5/c1-5-27-19(23)16(11-20)14-8-12(2)21(13(3)9-14)17-7-6-15(26-4)10-18(17)22(24)25/h6-10H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGOSEVLXLAPQBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C1C=C(N(C(=C1)C)C2=C(C=C(C=C2)OC)[N+](=O)[O-])C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl cyano[1-(4-methoxy-2-nitrophenyl)-2,6-dimethylpyridin-4(1H)-ylidene]acetate, also known by its IUPAC name ethyl 2-cyano-2-[1-(4-methoxy-2-nitrophenyl)-2,6-dimethylpyridin-4-ylidene]acetate, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C19H19N3O5
  • Molecular Weight : 369.37 g/mol
  • CAS Number : 610757-38-5

Structural Characteristics

The compound features a pyridine ring substituted with a methoxy and nitro group, which may influence its biological interactions. The cyano and acetate functional groups are also critical for its reactivity and biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of related compounds within the cyanoacetate class. For instance, the sodium salt of ethyl cyanoacetate derivatives demonstrated significant cytotoxic effects against Ehrlich ascites carcinoma (EAC) cells. The mechanism involved apoptosis induction via caspase activation and modulation of osteopontin levels, suggesting that similar derivatives may exhibit comparable effects due to structural similarities .

Antioxidant Activity

Compounds with similar structures have shown antioxidant properties. The presence of electron-donating groups like methoxy can enhance radical scavenging activity, which is beneficial in combating oxidative stress-related diseases. Studies indicate that the antioxidant capacity correlates with the presence of nitro and cyano groups in the molecular structure.

The biological activity of this compound is likely mediated through several mechanisms:

  • Apoptosis Induction : Activation of caspases leading to programmed cell death.
  • Antioxidant Effects : Scavenging free radicals and reducing oxidative stress.
  • Enzyme Inhibition : Potential inhibition of specific enzymes involved in cancer progression.

Study 1: Anticancer Activity Evaluation

A notable study evaluated the efficacy of sodium salts derived from ethyl cyanoacetate compounds against EAC cells in vivo. The treatment resulted in a significant reduction in tumor volume and cell count, alongside improved histopathological parameters in liver and kidney tissues without adverse effects .

Study 2: Synthesis and Biological Evaluation

Another investigation focused on synthesizing various derivatives of ethyl cyanoacetate and assessing their biological activities. Some derivatives exhibited promising antibacterial and antifungal properties, suggesting that modifications to the base structure can yield compounds with diverse therapeutic applications .

Data Table: Summary of Biological Activities

Activity TypeFinding/ResultReference
AnticancerInduced apoptosis in EAC cells
AntioxidantEnhanced radical scavenging
Enzyme InhibitionPotential inhibition noted
SynthesisVarious derivatives synthesized

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Mechanochromic Dihydropyridines

identifies three dihydropyridine derivatives (I, II, III) with mechanochromic and polymorphic properties. A key analogue is ethyl 2-(1-alkyl-2,6-dimethylpyridin-4(1H)-ylidene)-2-cyanoacetate (III), which differs from the target compound by replacing the 4-methoxy-2-nitrophenyl group with an alkyl chain.

Key Comparisons :

  • This may lead to distinct mechanochromic responses, as nitro groups can stabilize charge-transfer states .
  • Polymorphism : Compounds I–III exhibit polymorph-dependent emission shifts under mechanical stress. The bulkier aromatic substituent in the target compound may reduce conformational flexibility, altering polymorph formation and MC behavior .

Key Comparisons :

  • Substituent Impact on Bioactivity : Bromophenyl groups enhance antioxidant activity compared to methoxyphenyl groups (e.g., 79.05% vs. 17.55% activity at 12 ppm). The target compound’s nitro group, being electron-withdrawing, may reduce antioxidant efficacy but increase reactivity in other applications, such as electrophilic interactions in drug design .
  • Synthetic Pathways: Both the target compound and derivatives utilize ethyl cyanoacetate as a key building block. However, the nitro group in the target compound likely requires additional nitration steps, complicating synthesis .
Ethyl Cyanoacetate Derivatives in Heterocyclic Chemistry

and list structurally diverse ethyl cyanoacetate derivatives, such as ethyl cyano(2,6-dimethyl-4H-pyran-4-ylidene)acetate and ethyl cyano(9-fluorenylidene)acetate. These compounds vary in their aromatic systems, affecting electronic properties and solubility.

Key Comparisons :

  • Aromatic System Diversity : The target compound’s dihydropyridine core contrasts with pyran or fluorenylidene systems in other derivatives. Dihydropyridines are more conformationally flexible, which may enhance MC properties but reduce thermal stability compared to rigid fused-ring systems .

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